2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde
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Overview
Description
2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde is a heterocyclic compound that features an imidazole ring substituted with a phenyl group and an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde typically involves the cyclization of appropriate precursors. One common method is the condensation of benzylamine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the imidazole ring. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(2-Phenyl-1H-imidazol-1-yl)acetic acid.
Reduction: 2-(2-Phenyl-1H-imidazol-1-yl)ethanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its imidazole ring. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed bioactivity .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-1-yl)acetaldehyde: Lacks the phenyl group, resulting in different chemical and biological properties.
2-(2-Phenyl-1H-imidazol-1-yl)acetic acid:
1H-Imidazol-1-ylacetic acid: Another related compound with a carboxylic acid group instead of an aldehyde.
Uniqueness
2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde is unique due to the presence of both an imidazole ring and an aldehyde group, which allows it to participate in a wide range of chemical reactions.
Properties
Molecular Formula |
C11H10N2O |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(2-phenylimidazol-1-yl)acetaldehyde |
InChI |
InChI=1S/C11H10N2O/c14-9-8-13-7-6-12-11(13)10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI Key |
JSJMIXZCVOCLDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CC=O |
Origin of Product |
United States |
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